

# An In-depth Technical Guide to 5-Bromosalicylamide: Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: 5-Bromosalicylamide

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## Abstract

**5-Bromosalicylamide**, a halogenated derivative of salicylamide, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its chemical structure, characterized by a bromine substituent on the aromatic ring, imparts unique physicochemical properties that influence its biological activity and synthetic utility. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **5-Bromosalicylamide**, with a focus on detailed experimental protocols and quantitative data to support researchers in its application and development.

## Chemical Structure and Properties

**5-Bromosalicylamide**, with the systematic IUPAC name 5-bromo-2-hydroxybenzamide, is a crystalline solid at room temperature. The core structure consists of a benzene ring substituted with a hydroxyl group (-OH) and an amide group (-CONH<sub>2</sub>) at positions 2 and 1, respectively, and a bromine atom (-Br) at position 5.

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl and amide groups on the aromatic ring influences the molecule's reactivity and potential for intermolecular interactions.

Table 1: Physicochemical Properties of **5-Bromosalicylamide**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	[1][2]
Molecular Weight	216.03 g/mol	[2][3]
CAS Number	6329-74-4	[1][3]
Melting Point	241-245 °C	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in ethanol, dioxane; sparingly soluble in water	

## Spectroscopic Characterization

The structural elucidation of **5-Bromosalicylamide** is confirmed through various spectroscopic techniques.

### 1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the amide protons, and the hydroxyl proton. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the benzene ring.
- <sup>13</sup>C NMR:** The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Predicted chemical shifts for the aromatic carbons and the carbonyl carbon of the amide group are instrumental in confirming the molecular structure. A predicted <sup>13</sup>C NMR spectrum is available on PubChem.[1]

### 1.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **5-Bromosalicylamide** displays characteristic absorption bands corresponding to its functional groups. A broad absorption band is typically observed in the region of 3200-3600 cm<sup>-1</sup>, which is indicative of the O-H stretching vibration of the phenolic

hydroxyl group, often broadened due to hydrogen bonding. Other key peaks include the N-H stretching vibrations of the amide group and the C=O stretching vibration of the amide carbonyl.

### 1.1.3. Mass Spectrometry (MS)

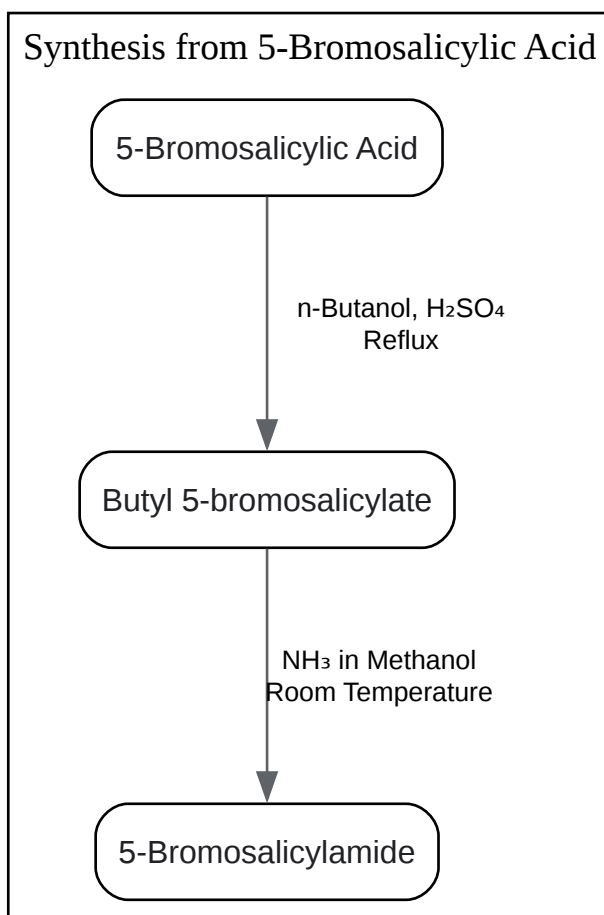
Mass spectrometry confirms the molecular weight of **5-Bromosalicylamide**. Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern with two major peaks of nearly equal intensity for the molecular ion  $[M]^+$  and  $[M+2]^+$ , corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, respectively.

## Synthesis of 5-Bromosalicylamide

There are two primary synthetic routes for the preparation of **5-Bromosalicylamide**: the amidation of 5-bromosalicylic acid and the direct bromination of salicylamide.

### Synthesis from 5-Bromosalicylic Acid

This method involves the conversion of the carboxylic acid group of 5-bromosalicylic acid into an amide. This is a reliable method with good yields.



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Caption: Synthesis of **5-Bromosalicylamide** from 5-bromosalicylic acid.

#### 2.1.1. Experimental Protocol: Synthesis from 5-Bromosalicylic Acid

Materials:

- 5-Bromosalicylic acid
- n-Butanol
- Concentrated sulfuric acid
- 7N Ammonia in methanol
- Ethyl acetate

- Hexane

#### Procedure:

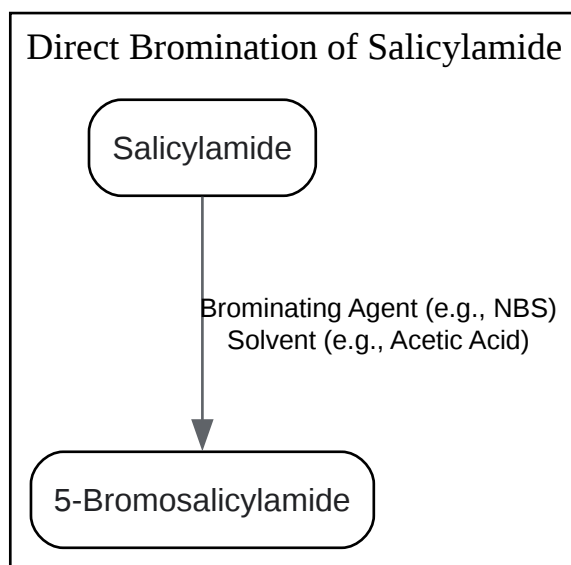
- Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-bromosalicylic acid in n-butanol. Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and collect the water azeotropically. Continue the reaction until no more water is collected.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude butyl 5-bromosalicylate as an oil.
- Amidation: To the crude ester, add methanol followed by the slow addition of a 7N solution of ammonia in methanol.
- Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain a solid.
- Purification: Wash the crude product with a small amount of ethyl acetate and then with hexane to remove impurities.
- Dry the resulting white crystalline solid to obtain pure **5-Bromosalicylamide**.

Table 2: Quantitative Data for Synthesis from 5-Bromosalicylic Acid

Parameter	Value
Starting Material	5-Bromosalicylic acid
Overall Yield	~82%
Purity	High (Crystalline solid)

## Synthesis by Direct Bromination of Salicylamide

This is a more direct approach where salicylamide is treated with a brominating agent. The hydroxyl and amide groups are ortho-, para-directing, making the C5 position susceptible to electrophilic substitution.[4] Controlling the reaction conditions is crucial to favor the formation of the desired 5-bromo isomer and minimize the formation of di-substituted byproducts.



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Caption: Synthesis of **5-Bromosalicylamide** via direct bromination of salicylamide.

#### 2.2.1. Experimental Protocol: Direct Bromination of Salicylamide (General Procedure)

Materials:

- Salicylamide
- N-Bromosuccinimide (NBS)
- Acetic acid

Procedure:

- Dissolve salicylamide in glacial acetic acid in a round-bottom flask.

- Add N-bromosuccinimide portion-wise to the solution while stirring. Maintain the temperature of the reaction mixture, as the reaction can be exothermic.
- Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acetic acid and succinimide.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **5-Bromosalicylamide**.

## Applications and Future Perspectives

**5-Bromosalicylamide** serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities.[4]

## Conclusion

This technical guide has detailed the chemical structure, properties, and synthesis of **5-Bromosalicylamide**. The provided experimental protocols and data tables offer a practical resource for researchers. The synthetic routes presented are robust and can be adapted for various laboratory scales. Further research into the biological activities of **5-Bromosalicylamide** and its derivatives is a promising area for future drug discovery and development efforts.

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## References

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